5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C13H13F3N2O2 |
|---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)10-4-2-1-3-8(10)6-18-7-9(12(17)20)5-11(18)19/h1-4,9H,5-7H2,(H2,17,20) |
InChI Key |
PHPONXFGCORPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amidation: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the pyrrolidine ring provides structural stability. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Key Differences :
- Replaces the trifluoromethylbenzyl group with a methyl substituent at the 1-position.
- Substitutes the carboxamide with a carboxylic acid at the 3-position.
- Implications :
5-Chloro-N-(2,4-Difluorophenyl)-6-oxo-1-[[3-(Trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
- Key Differences :
- Features a pyridine ring (aromatic six-membered) instead of a pyrrolidine.
- Includes chlorine and 2,4-difluorophenyl substituents.
- Chlorine and fluorine substituents may enhance electronic effects and halogen bonding, improving potency but possibly increasing synthetic complexity.
Complex Derivatives from Patent Literature (EP 4374877 A2)
Diazaspiro[4.5]dec-9-ene Derivatives
- Example Compound: 7-[[2,3-Difluoro-4-[2-[2-[[(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
- Key Differences: Incorporates a spirocyclic diazaspiro[4.5]dec-9-ene core. Multiple substituents: trifluoromethylpyrimidinyl, polyhydroxyhexanoyl, and polyethylene glycol-like chains.
- Extended substituents (e.g., polyethylene glycol chains) may enhance solubility and pharmacokinetics, contrasting with the simpler pyrrolidine derivative.
Structural and Functional Group Analysis
Table 1: Comparative Overview
Research Findings and Implications
Role of the Trifluoromethyl Group
Carboxamide vs. Carboxylic Acid
Ring System Flexibility
Biological Activity
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide, with the CAS number 1803572-06-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is C₁₃H₁₃F₃N₂O₂, with a molecular weight of 286.25 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide exhibit promising anticancer activity. For instance, the antiproliferative effects of related compounds were assessed against various cancer cell lines, revealing IC₅₀ values in the low micromolar range:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | BxPC-3 (Pancreatic Cancer) | 0.051 |
| Compound A | Panc-1 (Pancreatic Cancer) | 0.066 |
| Compound A | WI38 (Normal Fibroblast) | 0.36 |
These findings suggest that compounds with similar structural motifs may also exhibit selective toxicity towards cancer cells while sparing normal cells, which is a crucial aspect of anticancer drug design .
The mechanism by which these compounds exert their anticancer effects may involve DNA intercalation and disruption of cellular processes essential for tumor growth. The presence of fluorine atoms in the structure is believed to enhance the lipophilicity and bioavailability of the compound, potentially facilitating its interaction with biological targets .
Pharmacokinetics
Pharmacokinetic studies have shown that after oral administration, related compounds are metabolized effectively, yielding active metabolites that contribute to their therapeutic effects. For example, one study reported that a similar compound was absorbed intact in rats and metabolized to yield plasma concentrations of an anti-inflammatory agent over a 24-hour period .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide in cancer therapy:
- Study on Pancreatic Cancer : In vitro studies demonstrated significant antiproliferative activity against pancreatic cancer cell lines (BxPC-3 and Panc-1), with IC₅₀ values indicating strong efficacy compared to normal cell lines .
- Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound's flat ring structure may enhance its ability to intercalate into DNA, thereby disrupting replication processes in cancer cells .
Q & A
Q. What are the key synthetic routes for 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step process, including:
- Amidation : Coupling pyrrolidine-3-carboxylic acid derivatives with appropriate amines using activating agents like EDCI/HOBt .
- Alkylation : Introducing the 2-(trifluoromethyl)benzyl group via nucleophilic substitution or reductive amination, as seen in structurally analogous compounds .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95%) .
Q. How is the structural identity of this compound confirmed?
Methodological Answer:
Q. What analytical techniques assess purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>95%) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C for similar compounds .
- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic intermediates .
Advanced Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals and verify through-space couplings (e.g., distinguishing pyrrolidine ring protons from aromatic substituents) .
- Variable Temperature NMR : Resolves dynamic effects like rotameric equilibria in carboxamide groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
Q. What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency for trifluoromethylphenyl intermediates .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
- Reaction Monitoring : In-situ IR spectroscopy tracks reaction progress (e.g., carbonyl stretching at ~1650 cm) .
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact biological activity?
Methodological Answer:
- SAR Studies : Compare IC values in enzyme inhibition assays. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in related amides .
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinity changes when substituents alter steric or electronic profiles .
Q. How are data contradictions in biological assays addressed?
Methodological Answer:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay validity .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridine-3-carboxamides) to identify trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
